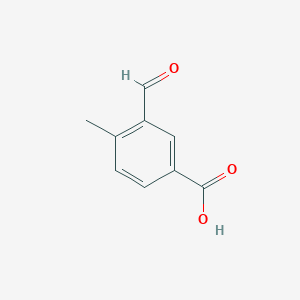

3-Formyl-4-methylbenzoic Acid

Vue d'ensemble

Description

3-Formyl-4-methylbenzoic Acid is a chemical compound that is related to various benzoic acid derivatives with potential biological and chemical applications. While the provided papers do not directly discuss 3-Formyl-4-methylbenzoic Acid, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the properties and potential uses of 3-Formyl-4-methylbenzoic Acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxy-5-formylbenzoic acid derivatives, involves conventional methods yielding satisfactory purity and yield . Similarly, 3-formylindole-7-carboxylic acid is synthesized from 3-methyl-2-nitrobenzoic acid through a multi-step process including esterification, condensation, reduction, and Vilsmeier-Haack reaction, achieving an overall yield of 53% . Another related compound, 3-formyl-4-hydroxyl benzoic acid, is synthesized using hydroxybenzoic acid and chloroform with a phase transfer catalyst, reaching a yield of 55.7% under optimal conditions . These methods suggest that the synthesis of 3-Formyl-4-methylbenzoic Acid could be achieved through similar synthetic routes with potential for optimization.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystal analysis. For instance, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid exhibits a planar structure with strong intramolecular hydrogen bonds . This information can be useful in predicting the molecular conformation of 3-Formyl-4-methylbenzoic Acid, which may also exhibit planarity and intramolecular hydrogen bonding.

Chemical Reactions Analysis

The papers describe the preparation of Schiff base ligands from related compounds, such as 3-Formyl-2-hydroxy-5-methylbenzoic acid, by condensation with diamines . These reactions are characterized by various spectroscopic methods, indicating that 3-Formyl-4-methylbenzoic Acid could also be used to form Schiff bases, which are important in coordination chemistry and as catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their antimicrobial activity. Esters of 4-hydroxy-5-formylbenzoic acid show inhibitory activity against Gram-positive bacteria and fungi . The molecular and crystal structures of these compounds contribute to their biological activity, as seen in the hydrogen-bonded sheets and chains in isomeric methyl benzoates . These findings suggest that 3-Formyl-4-methylbenzoic Acid may also possess similar properties, which could be explored for potential antimicrobial applications.

Applications De Recherche Scientifique

Synthesis and Ligand Applications

- 3-Formyl-4-methylbenzoic acid has been used in the synthesis of Schiff base ligands. These ligands are synthesized through condensation with diamines such as ethylenediamine and diaminopropane, and are characterized by various spectroscopic methods (Cui Qing-xia, 2006).

Layered Structural Formation

- This compound also contributes to the formation of layered structures in coordination polymers. When combined with 4,4′-bipyridyl, 3,5-dinitro-4-methylbenzoic acid forms a layered structure capable of incorporating molecules like anthracene, highlighting its potential in molecular assembly and material science (V. Pedireddi, A. Ranganathan, S. Chatterjee, 1998).

Supramolecular Assemblies

- In supramolecular chemistry, a coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III) forms a stable host structure through hydrogen bonds, accommodating various guest species. This reveals its importance in the design of host-guest systems (S. Varughese, V. Pedireddi, 2005).

Complexation Studies

- Complexation studies involving β-cyclodextrin and its derivatives with 4-methylbenzoic acid and related compounds have been conducted. These studies explore the stability constants of the complexes, aiding in understanding molecular interactions in solution (Susan E. Brown et al., 1993).

Synthetic Intermediate Research

- The methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to Espintanol, has been synthesized and its crystal structure analyzed. This research contributes to the field of organic synthesis and crystallography (A. Covarrubias-Zúñiga et al., 2002).

Degradation Pathway Analysis

- The anaerobic degradation pathway of 4-methylbenzoate has been studied in certain bacterial strains. Understanding the molecular mechanisms of this degradation pathway is crucial for environmental biotechnology and waste treatment applications (S. Lahme et al., 2012).

Photocatalytic Degradation Studies

- Research on the photocatalytic degradation of o-methylbenzoic acid in TiO2 aqueous suspension, which includes studies on the influence of pH and anions, is relevant for environmental remediation and understanding chemical kinetics (K. H. Wang et al., 2000).

Safety and Hazards

3-Formyl-4-methylbenzoic Acid has several safety precautions associated with it. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-formyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPNRLBITGLALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307031 | |

| Record name | 3-Formyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-4-methylbenzoic Acid | |

CAS RN |

69526-89-2 | |

| Record name | 3-Formyl-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69526-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

amine](/img/structure/B1342586.png)